molecular formula C14H21N3O3S B6000014 ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B6000014
M. Wt: 311.40 g/mol
InChI Key: BAKLEVAKNUSJPS-UHFFFAOYSA-N
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Description

Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of cyclohexylamine with ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles; reactions are conducted in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial activity or modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Cyclohexylamine derivatives
  • Thiazole-based compounds

Uniqueness

Ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of a cyclohexylamino group and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(cyclohexylcarbamoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-3-20-12(18)11-9(2)15-14(21-11)17-13(19)16-10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKLEVAKNUSJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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